Mass Shift for Baseline MS Resolution
The tetradeuteration of 2-bromoethyl-4-nitrophenyl ether introduces a net mass difference of +4 Da (m/z shift) relative to the non-deuterated parent compound, enabling unequivocal mass spectrometric discrimination without chromatographic separation. The non-deuterated analyte (CAS 13288-06-7) and the deuterated internal standard (CAS 1190017-10-7) exhibit distinct isotopic envelopes that do not overlap in MS detection . This mass shift is sufficient to prevent cross-talk between the analyte and internal standard channels in triple quadrupole or high-resolution MS instruments .
| Evidence Dimension | Molecular weight / Mass-to-charge ratio (m/z) difference |
|---|---|
| Target Compound Data | 250.08 g/mol (C₈H₄D₄BrNO₃) |
| Comparator Or Baseline | 246.06 g/mol for non-deuterated 2-bromoethyl-4-nitrophenyl ether (C₈H₈BrNO₃, CAS 13288-06-7) |
| Quantified Difference | Δ = +4.02 Da (4 deuterium atoms replacing 4 hydrogen atoms) |
| Conditions | Electrospray ionization (ESI) or electron ionization (EI) mass spectrometry; LC-MS or GC-MS instrumentation |
Why This Matters
A ≥3 Da mass shift is the recognized minimum requirement to avoid isotopic overlap between analyte and SIL internal standard in quantitative MS, ensuring accurate peak integration and calibration linearity.
